Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMZUCJOAFXZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases and solvents like dichloromethane. The tert-butyl group is introduced using di-tert-butyl dicarbonate (Boc2O) under mild acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and properties.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of spiro[indene-piperidine] compounds can exhibit antidepressant-like effects. Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate has been studied for its potential role in modulating neurotransmitter levels, which is crucial in treating depression. A study demonstrated that modifications to the piperidine moiety can enhance the compound's efficacy in preclinical models of depression .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of spiro compounds. The unique structure of this compound may interact with specific cellular pathways involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives with tailored biological activities. This synthetic versatility is particularly valuable in pharmaceutical chemistry for developing new drugs .
Polymer Chemistry
In material science, this compound has been explored for its application in polymer synthesis. Its ability to undergo radical polymerization makes it suitable for creating functional polymers with specific properties, such as improved thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate, emphasizing substituent effects, physicochemical properties, and applications:
Key Findings from Comparative Analysis
Substituent-Driven Reactivity :
- The 7-bromo derivative (1160247-52-8) is uniquely positioned for cross-coupling reactions, a feature absent in its 7-methyl or unsubstituted analogs. This makes it valuable in medicinal chemistry for introducing aryl or heteroaryl groups .
- The 3-oxo group (present in 1160247-52-8 and 159634-59-0) enhances electrophilicity, enabling reductions to alcohols or condensations with hydrazines to form heterocycles .
Physicochemical Properties :
- The unsubstituted 3-oxo analog (159634-59-0) has a density of 1.17 g/cm³ and a high boiling point (439.8°C), attributed to strong dipole interactions from the ketone. Bromine substitution increases molecular weight but may reduce volatility .
- Methyl-substituted derivatives (e.g., 1160247-49-3) exhibit higher lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration in CNS drug candidates .
Safety and Handling :
- While specific safety data for 1160247-52-8 is unavailable, analogs like tert-butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate () are classified as acute toxins (OSHA GHS Category 4), necessitating gloves and eye protection during handling.
Commercial Availability :
- The 7-bromo and 7-methyl derivatives are marketed for R&D (purity ≥95%), with prices ranging from $980–$2790/g (). In contrast, simpler analogs like 159634-59-0 are cheaper ($96/100mg) due to broader synthetic accessibility .
Biological Activity
Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 137419-24-0) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H23BrN2O2
- Molecular Weight : 367.28 g/mol
- InChI Key : FITWCTZHUZMMFA-UHFFFAOYSA-N
- Physical State : Solid at room temperature
The presence of the spiro-indene and piperidine moieties suggests potential interactions with various biological targets.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological properties, including:
- Antidepressant Activity : Preliminary studies suggest its potential as an antidepressant agent through modulation of neurotransmitter systems.
- Neuroprotective Effects : The compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
- Anticancer Potential : Early investigations indicate that it may inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Neuroprotective | Reduction in oxidative stress markers | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Antidepressant Activity
A study conducted by researchers at the University of Groningen evaluated the antidepressant effects of various spiro compounds, including this compound. The compound was found to significantly increase serotonin levels in animal models, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Neuroprotection
In vitro assays demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound was shown to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels .
Case Study 3: Anticancer Activity
Research published in a pharmacology journal highlighted the anticancer properties of this compound against various cancer cell lines. It was observed to induce apoptosis in cancer cells via mitochondrial pathways, warranting further investigation into its potential as a therapeutic agent .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. Modifications to the bromine substituent have been explored to enhance its biological activity and selectivity towards specific targets.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from commercially available indenes and piperidines. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity .
Q & A
Advanced Question
- GC-MS : Retention time alignment (e.g., 7.94 minutes on an Agilent DB-5 column) and fragmentation patterns (m/z 57, 83, 93) confirm molecular identity.
- FTIR-ATR : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of tert-butyl) validate functional groups.
- HPLC-TOF : High-resolution mass spectrometry (theoretical m/z 368.0838; Δppm <2) ensures purity ≥98%. Cross-validation with NMR (¹H, ¹³C, and 2D COSY) resolves stereochemical ambiguities .
How should researchers address discrepancies in spectroscopic data when characterizing this compound?
Advanced Question
Contradictions in NMR or MS data often arise from residual solvents, diastereomers, or degradation products. Mitigation strategies include:
Dynamic NMR : Resolve rotameric equilibria by heating samples to 60°C.
Isotopic Labeling : Use ¹³C-Boc analogs to trace unexpected peaks.
Stability Studies : Monitor decomposition under varying pH (2–12) and temperature (−20°C to 40°C) to identify labile moieties.
For unresolved issues, X-ray crystallography provides definitive structural confirmation .
What are the environmental and storage considerations for this compound?
Basic Question
Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Avoid aqueous environments (logP ~3.2 predicts low water solubility). Ecological data are limited, but precautionary measures include:
- Waste Disposal : Collect in halogen-resistant containers and incinerate at >1000°C to avoid brominated dioxin formation.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Prevent entry into drains due to potential bioaccumulation risks .
What strategies optimize the regioselectivity of bromination in spiro[indene-piperidine] derivatives?
Advanced Question
Regioselectivity challenges arise from competing aromatic vs. allylic bromination. Key strategies:
- Radical Initiators : Use AIBN in CCl₄ to favor allylic bromination via radical chain mechanisms.
- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro) at the 5-position to deactivate competing sites.
- Microwave-Assisted Synthesis : Short reaction times (5–10 minutes) minimize side-product formation. Post-reaction LC-MS monitors selectivity (>90% 7-bromo isomer) .
How does the tert-butyl carbamate group influence the stability and reactivity of this compound?
Advanced Question
The Boc group enhances solubility in non-polar solvents (e.g., logP increases by 1.5 units) and stabilizes the piperidine ring against protonation. However, it is susceptible to acidic cleavage (TFA/CH₂Cl₂, 0°C) or thermal decomposition above 150°C. Stability assays show a half-life of >6 months at −20°C but <1 week at 40°C in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
